sulfuric acid;1,3,5-triazine-2,4,6-triamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-triamine can be synthesized through the trimerization of cyanamide. The reaction involves heating cyanamide in the presence of a catalyst, such as ammonium chloride, to form melamine. The reaction conditions typically include temperatures ranging from 300 to 400°C .
Industrial Production Methods
Industrial production of 1,3,5-triazine-2,4,6-triamine involves the high-pressure reaction of urea. Urea is heated to temperatures of around 200°C under high pressure, leading to the formation of melamine through a series of condensation reactions. This process is efficient and widely used in the chemical industry .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4,6-triamine undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the amino groups are replaced by other substituents.
Condensation Reactions: It can react with formaldehyde to form melamine-formaldehyde resins, which are used in laminates and adhesives.
Common Reagents and Conditions
Formaldehyde: Used in the production of melamine-formaldehyde resins.
Acids and Bases: Can catalyze various substitution and condensation reactions.
Major Products
Melamine-Formaldehyde Resin: A major product formed from the reaction of melamine with formaldehyde, used in laminates and adhesives.
Scientific Research Applications
1,3,5-Triazine-2,4,6-triamine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of other compounds.
Biology: Studied for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Widely used in the production of plastics, laminates, adhesives, and flame retardants.
Mechanism of Action
The mechanism of action of 1,3,5-triazine-2,4,6-triamine involves its ability to form strong hydrogen bonds with other molecules. This property makes it useful in the formation of stable complexes and polymers. In biological systems, it can interact with cellular components, leading to its potential antimicrobial and anticancer effects .
Comparison with Similar Compounds
1,3,5-Triazine-2,4,6-triamine is unique due to its high nitrogen content and ability to form stable polymers. Similar compounds include:
Cyanuric Acid: Another triazine derivative with three hydroxyl groups instead of amino groups.
Benzoguanamine: A derivative with one phenyl and two amino substituents.
These compounds share similar triazine ring structures but differ in their functional groups and applications.
Properties
CAS No. |
70793-19-0 |
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Molecular Formula |
C6H14N12O4S |
Molecular Weight |
350.32 g/mol |
IUPAC Name |
sulfuric acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/2C3H6N6.H2O4S/c2*4-1-7-2(5)9-3(6)8-1;1-5(2,3)4/h2*(H6,4,5,6,7,8,9);(H2,1,2,3,4) |
InChI Key |
LKTMZZYFCYWCBL-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.OS(=O)(=O)O |
Origin of Product |
United States |
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